molecular formula C12H9BrN4S B3038474 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile CAS No. 866019-22-9

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile

Cat. No.: B3038474
CAS No.: 866019-22-9
M. Wt: 321.2 g/mol
InChI Key: RQEFAGSDZYITFD-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile is a chemical compound with the molecular formula C12H9BrN4S. It is a derivative of nicotinonitrile, featuring a bromine atom, two methyl groups, and a pyrimidinylsulfanyl group attached to the nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylsulfanyl group can form hydrogen bonds or other interactions with the active site of the target, modulating its activity. This can lead to changes in biological pathways, making the compound useful for therapeutic or research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile is unique due to the presence of the pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-bromo-4,6-dimethyl-2-pyrimidin-2-ylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4S/c1-7-9(6-14)11(17-8(2)10(7)13)18-12-15-4-3-5-16-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEFAGSDZYITFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Br)C)SC2=NC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901169563
Record name 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866019-22-9
Record name 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866019-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4,6-dimethyl-2-(2-pyrimidinylthio)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901169563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
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5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
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5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
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5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
Reactant of Route 5
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile
Reactant of Route 6
5-Bromo-4,6-dimethyl-2-(2-pyrimidinylsulfanyl)nicotinonitrile

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